molecular formula C12H19N3O2 B7967904 5-Amino-2-[2-(Boc-amino)ethyl]pyridine CAS No. 1211529-80-4

5-Amino-2-[2-(Boc-amino)ethyl]pyridine

Cat. No.: B7967904
CAS No.: 1211529-80-4
M. Wt: 237.30 g/mol
InChI Key: NCJZCMDAWDWYRA-UHFFFAOYSA-N
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Description

5-Amino-2-[2-(Boc-amino)ethyl]pyridine is a compound that features a pyridine ring substituted with an amino group and a Boc-protected aminoethyl group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the protection and coupling reactions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[2-(Boc-amino)ethyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-2-[2-(Boc-amino)ethyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The Boc group serves as a protective group, ensuring that the amino group remains unreactive until the desired step in the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring with both an amino group and a Boc-protected aminoethyl group. This structure allows for selective reactions at different sites, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[2-(5-aminopyridin-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-7-6-10-5-4-9(13)8-15-10/h4-5,8H,6-7,13H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJZCMDAWDWYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187803
Record name 1,1-Dimethylethyl N-[2-(5-amino-2-pyridinyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211529-80-4
Record name 1,1-Dimethylethyl N-[2-(5-amino-2-pyridinyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211529-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-(5-amino-2-pyridinyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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